N-(2-bromo-4-methylphenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
The compound N-(2-bromo-4-methylphenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a thieno[3,2-d]pyrimidine derivative featuring a brominated and methyl-substituted phenylacetamide moiety. Its structure comprises:
Properties
Molecular Formula |
C23H20BrN3O3S |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20BrN3O3S/c1-13-7-8-17(16(24)11-13)25-20(28)12-26-19-9-10-31-21(19)22(29)27(23(26)30)18-6-4-5-14(2)15(18)3/h4-11H,12H2,1-3H3,(H,25,28) |
InChI Key |
ZCODVOQKEVPALX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC(=C4C)C)SC=C3)Br |
Origin of Product |
United States |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide an in-depth analysis of its biological activity, supported by data tables and relevant case studies.
Molecular Structure
- IUPAC Name: this compound
- Molecular Formula: C23H20BrN3O3S
- Molecular Weight: 498.4 g/mol
- CAS Number: 1291843-56-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the bromine atom and the thieno[3,2-d]pyrimidine moiety enhances its binding affinity to various enzymes and receptors involved in disease pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits potent anticancer properties. For instance:
- Case Study: A screening of a drug library on multicellular spheroids identified this compound as a potential anticancer agent. It demonstrated significant cytotoxicity against various cancer cell lines, particularly in breast and lung cancer models .
Antimicrobial Properties
In addition to its anticancer effects, the compound has shown promising antimicrobial activity:
- Research Findings: In vitro assays revealed that this compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antibiotics.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in inflammatory processes:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Autotaxin | 30.5 | Inhibition of lysophosphatidic acid production |
| Phosphodiesterase | 5.6 | Competitive inhibition observed |
Drug Development
Given its multifaceted biological activities, this compound is being explored for its potential use in drug development:
- Anticancer Therapeutics: Ongoing research focuses on optimizing its structure to enhance selectivity and potency against cancer cells.
- Antimicrobial Agents: The compound's efficacy against resistant bacterial strains positions it as a candidate for new antibiotic therapies.
Future Directions
Further studies are necessary to elucidate the complete mechanism of action and optimize the pharmacological profile of this compound. Potential areas of exploration include:
- Structural modifications to improve bioavailability.
- Comprehensive in vivo studies to assess therapeutic efficacy and safety.
Comparison with Similar Compounds
Compound A : N-(2-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Key Differences: Replaces the 2,3-dimethylphenyl group with a 3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidine core. Substitutes the 4-methylphenyl acetamide side chain with a 2-bromophenyl group.
- The bromophenyl group may enhance halogen bonding but reduce solubility compared to methylphenyl .
Compound B : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Key Differences: Features a dichlorophenyl acetamide group instead of bromo-methylphenyl.
- Impact :
Substituent Effects on Physicochemical Properties
Halogen vs. Alkyl Substituents
- Methyl groups on the phenyl ring (target compound) improve metabolic stability relative to ethyl or isopropoxy groups in fluorinated chromenone derivatives (e.g., Example 83 in ) .
Core Heterocycle Modifications
- The thieno[3,2-d]pyrimidine-2,4-dione core in the target compound provides two keto groups for hydrogen bonding, unlike the single oxo group in tetrahydro-benzothieno triazolo pyrimidines (). This may enhance target binding specificity .
NMR and Crystallographic Insights
- NMR data for analogous compounds () show that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts, suggesting the 2,3-dimethylphenyl group in the target compound creates a distinct electronic environment compared to simpler phenyl or chlorophenyl derivatives .
ADMET and Pharmacokinetic Considerations
Preparation Methods
Gewald Reaction for Thiophene Formation
A modified Gewald protocol is employed to generate 2-aminothiophene-3-carboxamide derivatives. For instance, 3-(2,3-dimethylphenyl)-2-cyanoacrylamide is reacted with elemental sulfur and morpholine in ethanol at 40–50°C for 24 hours, yielding 2-amino-4-(2,3-dimethylphenyl)thiophene-3-carboxamide. This intermediate is critical for subsequent cyclization.
Cyclization to Pyrimidinone
Cyclization of the thiophene intermediate with chloroformamidine hydrochloride in refluxing ethanol produces the thieno[3,2-d]pyrimidin-4(3H)-one skeleton. Alternatively, urea in acetic acid under microwave irradiation (150 W, 120°C) accelerates the reaction, achieving cyclization in 30 minutes with improved yields (75–85%).
Introduction of the 2,3-Dimethylphenyl Group at N3
Functionalization of the pyrimidinone at the N3 position is achieved through N-alkylation or Mitsunobu reaction .
N-Alkylation with 2,3-Dimethylbenzyl Bromide
A suspension of thieno[3,2-d]pyrimidin-2,4-dione in dry DMF is treated with sodium hydride (1.2 equivalents) at 0°C, followed by dropwise addition of 2,3-dimethylbenzyl bromide (1.5 equivalents). The reaction is stirred at 80°C for 12 hours, yielding 3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-2,4-dione. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the product in 68% yield.
Mitsunobu Reaction for Direct Coupling
For enhanced regioselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. A mixture of pyrimidinone, 2,3-dimethylphenol, and DEAD (1.2 equivalents) is stirred at room temperature for 24 hours, achieving 72% yield after recrystallization from acetone.
Installation of the Acetamide Linker
The acetamide spacer is introduced via alkylation of the pyrimidinone nitrogen, followed by acyl chloride coupling .
Alkylation with Bromoacetyl Bromide
A solution of 3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-2,4-dione in dry DCM is cooled to 0°C, and bromoacetyl bromide (1.4 equivalents) is added dropwise with triethylamine (2 equivalents). After stirring at room temperature for 24 hours, the intermediate 1-(bromoacetyl)-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-2,4-dione is isolated via filtration (yield: 65%).
Amidation with N-(2-Bromo-4-methylphenyl)amine
The bromoacetyl intermediate is reacted with N-(2-bromo-4-methylphenyl)amine in acetonitrile using potassium carbonate (2 equivalents) as a base. The mixture is refluxed for 8 hours, and the product is extracted with ethyl acetate, dried over Na2SO4, and concentrated. Final purification via flash chromatography (dichloromethane/methanol, 9:1) yields the target compound as a white solid (58%).
Alternative Routes and Optimization
One-Pot Sequential Reactions
A streamlined approach combines Gewald cyclization and N-alkylation in a single pot. After forming the thiophene intermediate, 2,3-dimethylbenzyl bromide and K2CO3 are added directly, reducing purification steps and improving overall yield to 70%.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) accelerates the cyclization and amidation steps, reducing reaction times from hours to minutes. For example, the final amidation step achieves 90% conversion in 15 minutes under microwave conditions.
Reaction Conditions and Yield Optimization
Challenges and Mitigation Strategies
- Regioselectivity in N-Alkylation : Competing O-alkylation is minimized by using bulky bases like NaH and polar aprotic solvents (DMF).
- Intermediate Stability : Bromoacetyl derivatives are moisture-sensitive; reactions are conducted under anhydrous conditions with molecular sieves.
- Purification Complexity : Flash chromatography with gradient elution (hexane → ethyl acetate) resolves closely eluting byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
